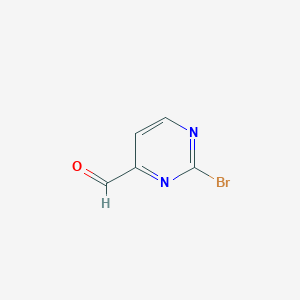
2-Bromopyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopyrimidine-4-carbaldehyde is an organic compound with the molecular formula C5H3BrN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromopyrimidine-4-carbaldehyde can be synthesized through several methods. One common method involves the bromination of pyrimidine-4-carbaldehyde. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired bromination at the 2-position of the pyrimidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Bromopyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines.
Oxidation: The major product is 2-bromopyrimidine-4-carboxylic acid.
Reduction: The major product is 2-bromopyrimidine-4-methanol.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2-Bromopyrimidine-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions of pyrimidine derivatives with biological molecules.
Mechanism of Action
The mechanism of action of 2-Bromopyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine atom and the aldehyde group provide reactive sites that can form covalent bonds with target molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromopyridine-4-carbaldehyde
- 2-Chloropyrimidine-4-carbaldehyde
- 2-Fluoropyrimidine-4-carbaldehyde
Comparison
2-Bromopyrimidine-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrimidine ring. This combination of functional groups provides distinct reactivity compared to similar compounds, making it valuable for specific synthetic applications. For example, the bromine atom allows for substitution reactions, while the aldehyde group can undergo oxidation or reduction, offering versatility in chemical transformations.
Properties
Molecular Formula |
C5H3BrN2O |
|---|---|
Molecular Weight |
186.99 g/mol |
IUPAC Name |
2-bromopyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C5H3BrN2O/c6-5-7-2-1-4(3-9)8-5/h1-3H |
InChI Key |
NVWRPJNHWCFLBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylate](/img/structure/B12101113.png)

![3-(4-Chlorophenyl)-6,7,8,9-tetrahydro-5H-thiazolo[3,2-a]azepin-4-ium bromide](/img/structure/B12101124.png)


![4-Amino-5-[[1-[[4-amino-1-[[8-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12101133.png)
![1-Methyl-1,7-diazaspiro[4.5]decane](/img/structure/B12101147.png)

![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)




